5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

Molecular Property Lipophilicity Lead Optimization

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a key substituted tetrahydroisoquinoline (THIQ) for medicinal chemistry. Its 5-bromo substituent is a critical pharmacophoric element for σ2 receptor ligand development, while the N-isobutyl group offers a quantifiably larger, more lipophilic substituent for fine-tuning logP and TPSA. This building block also serves as a versatile intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse compound libraries. This compound is not interchangeable with generic THIQs or analogs lacking the 5-bromo or 2-isobutyl groups. Purchase this precise tool for SAR studies and lead optimization.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
Cat. No. B12076116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3
InChIKeyGRVYBKNKHZVUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Core Properties and Vendor Specifications for Procurement


5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a synthetic, substituted tetrahydroisoquinoline (THIQ) derivative [1]. Its molecular formula is C13H18BrN, with a molecular weight of 268.19 g/mol . The compound features a bromine atom at the 5-position and an isobutyl group on the nitrogen at the 2-position of the saturated heterocyclic core. It is commercially available from multiple suppliers, typically at 98% purity .

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Why THIQ Scaffold Substitution is Not Straightforward


The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, but its biological activity is highly sensitive to specific substitution patterns. Subtle changes in the nature and position of substituents can lead to profound alterations in target affinity, selectivity, and physicochemical properties [1]. As a result, compounds within this class are not interchangeable. A generic THIQ or a closely related analog (e.g., one lacking the 5-bromo or 2-isobutyl group) cannot be assumed to replicate the specific properties required for a given assay, synthetic pathway, or structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline


Molecular Weight and Lipophilicity Distinguish This Compound from Non-Brominated and Unsubstituted Analogs

The presence of the bromine atom at the 5-position and the isobutyl group at the N-2 position confers distinct molecular weight and lipophilicity compared to core THIQ and other analogs. The molecular weight of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is 268.19 g/mol , whereas unsubstituted 1,2,3,4-tetrahydroisoquinoline has a molecular weight of 133.19 g/mol [1]. The 2-isobutyl analog without the bromine has a molecular weight of 189.30 g/mol [2]. This demonstrates a quantifiable increase in molecular weight and an implied increase in lipophilicity (logP), which are critical parameters in drug design, impacting membrane permeability, solubility, and protein binding.

Molecular Property Lipophilicity Lead Optimization

5-Bromo Substitution is a Key Structural Motif for Sigma-2 (σ2) Receptor Ligand Development

A SAR study on tetrahydroisoquinoline derivatives identified the 5-bromo substituent as a critical feature for high affinity and selectivity toward the sigma-2 (σ2) receptor. The lead compound, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (1), demonstrated potent σ2 receptor binding with Ki values as low as 0.88 nM for the most active analogs in the series [1]. While the exact compound 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a more simplified scaffold, the presence of the 5-bromo group places it within a known pharmacophore for this target class.

Sigma-2 Receptor Ligand Design SAR

2-Isobutyl Substituent Confers Greater Steric Bulk and Lipophilicity than Smaller Alkyl Groups

The isobutyl group at the N-2 position provides significantly greater steric bulk and lipophilicity compared to smaller N-alkyl substituents like methyl or ethyl. This is a key differentiator. For example, the 5-bromo-2-methyl analog has a molecular weight of 226.11 g/mol , which is 42.08 g/mol less than the 2-isobutyl target compound (268.19 g/mol) . This difference is quantifiable and translates to a measurable difference in properties like calculated logP and topological polar surface area (TPSA). Such differences are known to modulate target engagement and off-target profiles within THIQ SAR studies [1].

Steric Effects Lipophilicity Structure-Activity Relationship

Procurement-Driven Application Scenarios for 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline


Medicinal Chemistry: Sigma-2 Receptor Ligand Synthesis

This compound serves as a foundational scaffold for the synthesis of novel sigma-2 (σ2) receptor ligands. The 5-bromo substituent is a key pharmacophoric element identified in potent and selective σ2 ligands [1]. Researchers aiming to explore SAR around the tetrahydroisoquinoline core for this target can use this compound as a direct starting material or as a comparator to probe the importance of the N-isobutyl group.

Lead Optimization: Modulating Lipophilicity and Steric Bulk

In lead optimization programs where a tetrahydroisoquinoline core is present, the 2-isobutyl group offers a quantifiably larger and more lipophilic N-substituent compared to methyl or ethyl analogs . This compound can be procured to generate analogs with altered logP and TPSA values, enabling medicinal chemists to fine-tune physicochemical properties to improve oral bioavailability or reduce off-target interactions.

Chemical Biology: Synthesis of Halogenated Probe Molecules

The presence of the bromine atom at the 5-position makes this compound a suitable building block for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This allows for the introduction of diverse aromatic or aliphatic groups to create libraries of compounds for target identification, affinity pull-downs, or the development of fluorescent/radioactive probes for biological studies.

SAR Studies: Investigating N-Alkyl Group Effects

This compound is a precise chemical tool for structure-activity relationship (SAR) investigations focused on the N-2 position of the THIQ scaffold. By comparing its activity profile directly against 5-bromo-2-methyl and 5-bromo-2-ethyl analogs, researchers can generate quantitative data on the impact of increased N-alkyl size and branching on potency, selectivity, and pharmacokinetic parameters [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.